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Compound of Interest

Compound Name: Repaglinide Anhydride

Cat. No.: B15291073

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro biological activity of
Repaglinide Anhydride, a short-acting insulin secretagogue of the meglitinide class. The
document outlines its mechanism of action, presents quantitative data on its activity, details
relevant experimental protocols, and visualizes the key signaling pathways involved.

Mechanism of Action

Repaglinide Anhydride exerts its primary effect on pancreatic -cells to stimulate insulin
secretion in a glucose-dependent manner.[1] The core mechanism involves the inhibition of
ATP-sensitive potassium (KATP) channels in the B-cell membrane.[2]

The KATP channel is a complex of two subunits: the inward-rectifier potassium channel pore
(Kir6.2) and the sulfonylurea receptor 1 (SUR1).[3] Repaglinide binds to a distinct site on the
SUR1 subunit, leading to the closure of the KATP channel.[2][4] This closure prevents the efflux
of potassium ions, causing depolarization of the B-cell membrane.

The membrane depolarization, in turn, triggers the opening of voltage-dependent calcium
channels (VDCCs).[2][5] The subsequent influx of extracellular calcium ions leads to a rise in
the intracellular calcium concentration ([Ca2+]i).[5][6] This elevation in [Ca2+]i is the critical
trigger for the exocytosis of insulin-containing granules, resulting in the secretion of insulin into
the bloodstream.[1][2]
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Recent studies have also suggested the involvement of the pericentrin (PCNT)-F-actin pathway
in Repaglinide-regulated insulin secretion.[4][7] Repaglinide has been shown to decrease the
expression of PCNT and F-actin in MIN-6 cells, which may influence the motility and exocytosis
of insulin granules.[4][8]

Quantitative Data

The following tables summarize the key quantitative parameters of Repaglinide Anhydride's
in-vitro activity based on available literature.

Table 1: Binding Affinity of Repaglinide to KATP Channel Subunits

Parameter Cell Line/System Value Reference
Kd (dissociation HEK293 cells
, 59 + 16 nM --INVALID-LINK--
constant) expressing SUR1
_ o HEK293 cells
Kd (dissociation )
expressing SUR1 and 0.42 £ 0.03 nM --INVALID-LINK--
constant) Kir6.2
ir6.

Table 2: Inhibitory Concentration (IC50) of Repaglinide on KATP Channels

Channel Subtype Cell Line/System IC50 Reference
Kir6.2/SUR1
) Xenopus oocytes / 2-8 nM (high-affinity
(pancreatic 3-cell ] [3]
HEK293 cells site)

type)
Kir6.2 (low-affinity Xenopus oocytes /

. 230 puM [3]
site) HEK293 cells

Newborn rat islet cells
/ mouse beta TC3 89 pM [6]
cells

ATP-sensitive K+

currents

Table 3: Effective Concentration (EC50) of Repaglinide on Insulin Secretion and Intracellular
Calcium
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. EC50 / Half-
Parameter Cell Line/System . Reference
maximal effect
Increase in
intracellular free Ca2+
) Mouse beta TC3 cells 0.5 nM [5][6]
concentration
([Ca2+]i)
~7.9 mM glucose (in
Insulin Secretion Human Islets the presence of [9]
Repaglinide)
~13.7 mM glucose (in
Insulin Secretion Mouse Islets the presence of [9]

Repaglinide)

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by Repaglinide

Anhydride.
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Diagram 1: Primary signaling pathway of Repaglinide Anhydride in pancreatic (3-cells.

© 2025 BenchChem. All rights reserved.

3/11 Tech Support


https://www.researchgate.net/publication/14608366_Effects_of_the_hypoglycemic_drugs_Repaglinide_and_Glibenclamide_on_ATP-sensitive_potassium-channels_and_cytosolic_calcium_levels_in_b_TC3_cells_and_rat_pancreatic_beta_cells
https://pubmed.ncbi.nlm.nih.gov/8591815/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2019.00680/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2019.00680/full
https://www.benchchem.com/product/b15291073?utm_src=pdf-body
https://www.benchchem.com/product/b15291073?utm_src=pdf-body
https://www.benchchem.com/product/b15291073?utm_src=pdf-body-img
https://www.benchchem.com/product/b15291073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15291073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Repaglinide
Anhydride

Pericentrin (PCNT)

Expression Decreases

Regulates
\4

F-Actin
Expression

Insulin Vesicle
Motility

Insulin
Secretion

Click to download full resolution via product page

Diagram 2: Proposed involvement of the Pericentrin-F-Actin pathway in Repaglinide-mediated
insulin secretion.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to assess the

biological activity of Repaglinide Anhydride.

Whole-Cell Patch-Clamp Electrophysiology for KATP
Channel Activity

Objective: To measure the inhibitory effect of Repaglinide Anhydride on ATP-sensitive
potassium (KATP) channels in pancreatic (3-cells.
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Materials:

Pancreatic [3-cell line (e.g., MIN-6, INS-1E) or isolated primary islets
o Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
» Borosilicate glass capillaries for pipette fabrication

o Extracellular solution (in mM): 138 NacCl, 5.6 KClI, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4
with NaOH)

« Intracellular (pipette) solution (in mM): 125 K-gluconate, 10 KCI, 5 NaCl, 1 MgCI2, 10
HEPES, 0.05 EGTA, 0.1 ATP (pH 7.2 with KOH)

» Repaglinide Anhydride stock solution (in DMSO) and serial dilutions

Procedure:

Culture pancreatic -cells on glass coverslips to sub-confluent density.

o Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with
extracellular solution.

o Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MQ when filled
with intracellular solution.

o Approach a single, healthy-looking 3-cell with the patch pipette and form a gigaohm seal (>1
GQ) by applying gentle suction.

e Rupture the cell membrane to achieve the whole-cell configuration.
e Clamp the cell membrane potential at -70 mV.

e Record baseline KATP channel currents. These can be activated by perfusing the cell with
an ATP-free intracellular solution or by using a low concentration of a KATP channel opener
like diazoxide in the extracellular solution.
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» Apply different concentrations of Repaglinide Anhydride to the extracellular solution via the
perfusion system.

e Record the steady-state current at each concentration.

e Wash out the drug to observe reversibility.

Data Analysis:

o Measure the amplitude of the outward K+ current at each Repaglinide concentration.
» Normalize the current to the baseline current.

» Plot the normalized current as a function of the Repaglinide concentration and fit the data to
a dose-response curve to determine the IC50 value.

Static Insulin Secretion Assay

Objective: To quantify the dose-dependent effect of Repaglinide Anhydride on insulin
secretion from pancreatic (-cells.

Materials:

Pancreatic [3-cell line (e.g., MIN-6) or isolated islets
o 24-well culture plates

o Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA, with low glucose
(e.g., 2.8 mM) and high glucose (e.g., 16.7 mM) concentrations

» Repaglinide Anhydride stock solution and serial dilutions
 Acid-ethanol solution (1.5% HCI in 70% ethanol) for cell lysis
e Insulin ELISA or RIA kit

Procedure:
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o Seed [-cells into 24-well plates and culture until they reach approximately 80-90%
confluency.

e Wash the cells twice with a glucose-free KRBH buffer.

e Pre-incubate the cells in KRBH buffer with low glucose for 1-2 hours at 37°C to allow insulin
secretion to return to basal levels.

* Remove the pre-incubation buffer and replace it with fresh KRBH buffer containing low or
high glucose and varying concentrations of Repaglinide Anhydride (e.g., 0, 0.1, 1, 10, 100,
1000 nM).

e Incubate for 1-2 hours at 37°C.
o Collect the supernatant (containing secreted insulin) and store at -20°C until analysis.

o To measure total insulin content, lyse the cells in each well with acid-ethanol solution and
collect the lysate.

» Quantify the insulin concentration in the supernatant and cell lysates using an insulin ELISA
or RIA kit.

Data Analysis:
o Calculate the amount of insulin secreted as a percentage of the total insulin content.
» Plot the percentage of insulin secretion against the Repaglinide concentration.

 Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Dynamic Insulin Secretion (Perifusion) Assay

Objective: To study the kinetics of Repaglinide Anhydride-induced insulin secretion from
pancreatic islets.

Materials:

 |solated pancreatic islets
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Perifusion system with chambers, pump, and fraction collector
KRBH buffer with low and high glucose concentrations
Repaglinide Anhydride solution

Insulin ELISA or RIA kit

Procedure:

Place a group of size-matched islets (e.g., 100-200) into each chamber of the perifusion
system.

Perifuse the islets with KRBH buffer containing low glucose at a constant flow rate (e.g., 100
pL/min) at 37°C for a stabilization period (e.g., 60 minutes).

Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).

Switch the perifusion solution to one containing a stimulatory concentration of glucose and/or
Repaglinide Anhydride.

Continue collecting fractions throughout the stimulation period.
Switch back to the low glucose buffer to observe the return to baseline secretion.
At the end of the experiment, retrieve the islets to determine total insulin content.

Measure the insulin concentration in each collected fraction using an insulin ELISA or RIA kit.

Data Analysis:

» Plot the insulin secretion rate (ng/islet/min) over time.

e Analyze the characteristics of the secretion profile, including the first and second phases of

insulin release, in response to Repaglinide.

Cell Viability Assay (WST-1 Assay)

Objective: To assess the effect of Repaglinide Anhydride on the viability of pancreatic (3-cells.
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Materials:

Pancreatic [3-cell line (e.g., MIN-6)

96-well culture plates

Complete culture medium

Repaglinide Anhydride stock solution and serial dilutions

WST-1 reagent

Microplate reader

Procedure:

Seed B-cells into a 96-well plate at a density of approximately 1 x 1074 cells/well and allow
them to adhere overnight.

» Replace the medium with fresh medium containing various concentrations of Repaglinide
Anhydride. Include untreated control wells.

 Incubate the cells for the desired period (e.qg., 24, 48, or 72 hours) at 37°C.

e Add 10 pL of WST-1 reagent to each well.

 Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

o Gently shake the plate for 1 minute.

» Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

e Subtract the background absorbance (from wells with medium and WST-1 but no cells).

o Express the viability of treated cells as a percentage of the viability of untreated control cells.

» Plot cell viability against the concentration of Repaglinide Anhydride.
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Conclusion

Repaglinide Anhydride is a potent insulin secretagogue that acts directly on pancreatic (3-
cells. Its primary mechanism of action is the inhibition of KATP channels, leading to membrane
depolarization, calcium influx, and subsequent insulin exocytosis. The in-vitro activity of
Repaglinide can be quantitatively assessed using a variety of techniques, including patch-
clamp electrophysiology, insulin secretion assays, and cell viability assays. The detailed
protocols and quantitative data provided in this guide serve as a valuable resource for
researchers and professionals in the field of diabetes drug discovery and development. Further
investigation into the role of the pericentrin-F-actin pathway may provide additional insights into
the nuanced effects of Repaglinide on insulin secretion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [In-vitro Biological Activity of Repaglinide Anhydride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15291073#in-vitro-biological-activity-of-repaglinide-
anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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